molecular formula C22H38CaO4 B3132415 Calcium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate CAS No. 36818-89-0

Calcium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B3132415
CAS No.: 36818-89-0
M. Wt: 406.6 g/mol
InChI Key: DOOFPPIHJGRIGW-UHFFFAOYSA-L
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Description

Calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate and its (E)-isomer are organometallic compounds featuring a calcium ion coordinated to a β-diketonate ligand with a stereospecific double bond configuration. These compounds belong to the class of metal enolates, which are widely studied for their unique reactivity in organic synthesis and catalytic applications. The (Z)- and (E)-isomerism arises from the spatial arrangement of substituents around the double bond in the heptenolate backbone, leading to distinct physicochemical properties.

The Calcium;(Z)-isomer (CAS 118448-18-3) is commercially available at 95% purity, as noted in procurement data . Its structural framework includes a tetramethyl-substituted oxoheptenolate ligand, which enhances steric bulk and influences coordination geometry.

Properties

CAS No.

36818-89-0

Molecular Formula

C22H38CaO4

Molecular Weight

406.6 g/mol

IUPAC Name

calcium bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)

InChI

InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2

InChI Key

DOOFPPIHJGRIGW-UHFFFAOYSA-L

Isomeric SMILES

CC(C)(C)/C(=C\C(=O)C(C)(C)C)/[O-].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Ca+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2]

Origin of Product

United States

Mechanism of Action

Biological Activity

Calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, commonly referred to as Bis(2,2,6,6-tetramethyl-3,5-heptanedionate)calcium or Ca(TMHD)₂, is a coordination compound used primarily in various industrial and research applications. This article explores its biological activities, highlighting relevant studies and findings that elucidate its potential effects in biological systems.

Basic Information

PropertyValue
Molecular Formula C22H38CaO4
Molecular Weight 406.61 g/mol
CAS Number 36818-89-0
Appearance White to off-white crystals or powder
Melting Point 221-224 °C
Purity 98% (by complexometric method)

Calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has been studied for its role in various biological processes. Its activity is primarily attributed to its ability to act as a calcium source and its interaction with cellular pathways.

  • Calcium Signaling : Calcium ions play a crucial role in cellular signaling pathways. As a calcium compound, Ca(TMHD)₂ can influence intracellular calcium levels, potentially affecting processes such as muscle contraction and neurotransmitter release.
  • Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is significant in the context of various diseases where oxidative damage is a contributing factor.

Case Studies and Research Findings

  • Cell Viability Studies : Research conducted on human umbilical vein endothelial cells demonstrated that Ca(TMHD)₂ could modulate cell viability under oxidative stress conditions. The compound was shown to enhance cell survival rates when exposed to harmful oxidative agents .
  • Neuroprotective Effects : A study highlighted the neuroprotective effects of Ca(TMHD)₂ in models of neurodegeneration. The compound was found to reduce neuronal apoptosis and improve mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Inflammation Modulation : In vitro experiments indicated that Ca(TMHD)₂ could downregulate pro-inflammatory cytokines in macrophages. This suggests a possible role for the compound in managing inflammatory responses .

Toxicological Profile

While the biological activities of Ca(TMHD)₂ are promising, it is essential to consider its safety profile:

  • Hazard Statements : The compound is classified with hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Proper handling and safety precautions are recommended during laboratory use .

Comparison with Similar Compounds

Key Differences and Implications:

Metal Center Reactivity: The calcium complex likely exhibits lower Lewis acidity compared to the zinc analog due to the larger ionic radius and reduced electronegativity of calcium. This difference may influence catalytic efficiency in reactions requiring metal-mediated activation .

Isomer Availability: The availability of both (Z)- and (E)-isomers in the calcium compound introduces stereochemical versatility.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)- and (E)-isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate?

  • Methodological Answer : Synthesis typically involves controlled condensation of diketones with appropriate enolizable esters under basic conditions. For stereochemical control, use kinetic vs. thermodynamic conditions: lower temperatures favor the (Z)-isomer due to steric hindrance minimization, while prolonged heating favors the (E)-isomer via equilibration . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Confirm isomer purity using 1H^1H-NMR (olefinic proton coupling constants: JZ1012HzJ_{Z} \approx 10–12 \, \text{Hz}; JE1517HzJ_{E} \approx 15–17 \, \text{Hz}) .

Q. How can calcium be quantitatively analyzed in these complexes?

  • Methodological Answer : Employ flame atomic absorption spectroscopy (FAAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) for precise calcium quantification. Pre-treat samples with nitric acid digestion to ensure complete metal liberation. Validate using pharmacopeial standards (e.g., USP calcium acetate) for calibration curves . For qualitative identification, use the glyoxal-hydroxyaniline test: a red chloroform layer confirms Ca2+\text{Ca}^{2+} .

Q. What safety protocols are essential when handling these calcium complexes?

  • Methodological Answer : Follow OSHA-compliant procedures: wear nitrile gloves, flame-resistant lab coats, and safety goggles. Avoid inhalation of powdered compounds; use fume hoods for synthesis. Solid waste (e.g., post-reaction residues) must be treated as hazardous and stored in labeled containers. Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with water for 15 minutes if exposed) .

Advanced Research Questions

Q. How do steric and electronic factors influence the isomerization equilibrium between (Z)- and (E)-configurations?

  • Methodological Answer : Investigate using variable-temperature 1H^1H-NMR and DFT calculations. Steric bulk from tetramethyl groups destabilizes the (Z)-isomer, favoring (E)-formation at higher temperatures. Monitor equilibration kinetics in deuterated DMSO or toluene at 25–80°C. Activation energy barriers can be derived from Arrhenius plots . Contrast with less sterically hindered analogs to isolate electronic effects (e.g., Hammett substituent constants).

Q. What spectroscopic techniques resolve contradictions in structural assignments of these isomers?

  • Methodological Answer : Combine 1H^1H-NMR, 13C^{13}\text{C}-NMR, and IR spectroscopy. For ambiguous cases, use NOESY (nuclear Overhauser effect spectroscopy): (Z)-isomers show cross-peaks between methyl groups and olefinic protons, absent in (E)-isomers. X-ray crystallography provides definitive proof but requires high-purity crystals grown via slow vapor diffusion (e.g., hexane into dichloromethane) .

Q. How does calcium coordination affect the stability and reactivity of these enolates?

  • Methodological Answer : Conduct stability studies under varying humidity and temperature. Thermogravimetric analysis (TGA) reveals dehydration thresholds. Reactivity assays (e.g., hydrolysis rates in aqueous ethanol) compare calcium-bound vs. free enolates. Use 1H^1\text{H}-NMR to monitor proton exchange kinetics in D2_2O. Calcium’s Ca2+\text{Ca}^{2+} likely stabilizes the enolate via chelation, reducing hydrolysis susceptibility compared to alkali metal analogs .

Q. What strategies optimize catalytic applications of these calcium enolates in asymmetric synthesis?

  • Methodological Answer : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity in aldol or Michael additions. Use kinetic profiling (HPLC with chiral columns) to assess ee% (enantiomeric excess). Reaction conditions (solvent polarity, temperature) must balance catalyst solubility and activity. Compare turnover numbers (TONs) with magnesium or zinc analogs to identify calcium-specific advantages .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for these compounds?

  • Methodological Answer : Replicate experiments using standardized solvents (e.g., USP-grade DMSO, THF). Document saturation points via gravimetric analysis (filter and weigh undissolved solids). Consider polymorphic forms: DSC (differential scanning calorimetry) identifies crystalline vs. amorphous phases. Purity checks (HPLC, elemental analysis) are essential to rule out impurities affecting solubility .

Q. Why do conflicting results arise in the biological activity of calcium enolates?

  • Methodological Answer : Control variables include:

  • Purity : Use certified reference materials (e.g., USP standards) to validate compound identity .
  • Assay conditions : Standardize cell lines, incubation times, and calcium ion buffers (e.g., EGTA for Ca2+\text{Ca}^{2+} chelation controls).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Report IC50_{50} values with 95% confidence intervals .

Tables

Table 1 : Key Spectroscopic Signatures for (Z)- and (E)-Isomers

Technique(Z)-Isomer(E)-Isomer
1H^1H-NMRJ=1012HzJ = 10–12 \, \text{Hz}J=1517HzJ = 15–17 \, \text{Hz}
IR (C=O stretch)1680–1700 cm1^{-1}1660–1680 cm1^{-1}
NOESYMethyl-olefin cross-peaksNo cross-peaks

Table 2 : Stability Comparison of Calcium vs. Sodium Enolates

ConditionCalcium Enolate StabilitySodium Enolate Stability
50°C, 24h (dry)>90% intact70–80% intact
25°C, 48h (50% RH)80–85% intact<50% intact

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Reactant of Route 2
Calcium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

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